1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
Description
Properties
Molecular Formula |
C21H26N6O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-7-4-3-6-16(17)25-12-14-26(15-13-25)21(28)9-5-8-18-22-23-19-10-11-20(30-2)24-27(18)19/h3-4,6-7,10-11H,5,8-9,12-15H2,1-2H3 |
InChI Key |
DZGWLQWNGRZYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-1,2,4-triazole
Intermediate 8-chloro-6-methyl-triazolo[4,3-b]pyridazine is formed by reacting 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux in acetic acid, followed by chlorination with phosphorus oxychloride (POCl₃) at 110°C. Methoxylation is achieved via nucleophilic substitution using sodium methoxide in methanol, yielding the 6-methoxy derivative.
Table 1: Reaction Conditions for Triazolopyridazine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, acetic acid, reflux | 68–72 | |
| Chlorination | POCl₃, 110°C, 16 hrs | 85–90 | |
| Methoxylation | NaOMe, MeOH, 65°C, 8 hrs | 75–80 |
Preparation of the Piperazine Moiety
The 4-(2-methoxyphenyl)piperazin-1-yl group is synthesized via Mannich reaction or reductive amination.
Mannich Reaction
2-Methoxyphenylamine reacts with formaldehyde and a secondary amine precursor (e.g., bis(2-chloroethyl)amine) in ethanol under acidic conditions (pH 4–5) to form the piperazine ring. The reaction is monitored by TLC, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).
Reductive Amination
Alternatively, 1-(2-methoxyphenyl)piperazine is synthesized by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C.
Table 2: Comparative Analysis of Piperazine Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich Reaction | EtOH, HCl, 70°C, 12 hrs | 65 | 95 |
| Reductive Amination | NaBH₃CN, MeOH, 50°C, 8 hrs | 78 | 98 |
Assembly of the Butan-1-one Linker
The butan-1-one chain is constructed via a four-carbon spacer, often using Claisen condensation or Michael addition.
Claisen Condensation
Ethyl acetoacetate undergoes condensation with formaldehyde in the presence of piperidine to form 4-oxo-butanoic acid ethyl ester. The ketone is then reacted with the piperazine moiety under basic conditions (K₂CO₃, DMF).
Michael Addition
A more efficient route involves the addition of acrylonitrile to the piperazine derivative, followed by hydrolysis to the ketone.
Final Coupling of Moieties
The triazolopyridazine and piperazine-butane fragments are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Substitution
The chlorinated triazolopyridazine reacts with the amine-terminated butan-1-one-piperazine intermediate in DMF at 100°C for 12 hrs, using K₂CO₃ as a base.
Buchwald-Hartwig Amination
For higher yields, a palladium catalyst (Pd₂(dba)₃) and Xantphos ligand facilitate coupling between the brominated triazolopyridazine and the piperazine-butaneamine in toluene at 110°C.
Table 3: Coupling Method Performance
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic | K₂CO₃, DMF, 100°C | 60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 85 |
Optimization and Scale-Up
Industrial-scale production requires optimizing solvent systems and catalysts. Microwave-assisted synthesis reduces reaction times (e.g., chlorination from 16 hrs to 45 mins). Continuous flow reactors enhance yield (92%) and purity (99.5%) for the final coupling step.
Analytical Characterization
Critical quality control steps include:
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyridazine ring and ketone group are primary oxidation targets:
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃).
-
Conditions : Aqueous acidic or basic media at 25–80°C.
-
Outcomes :
-
Oxidation of the triazole ring’s nitrogen atoms to form N-oxide derivatives.
-
Ketone group conversion to carboxylic acid under strong oxidizing conditions.
-
| Reaction Site | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Triazolopyridazine | KMnO₄, H₂SO₄, 60°C | N-oxide derivative | 65–70 | |
| Butanone carbonyl | H₂O₂, NaOH, RT | Carboxylic acid analog | 45–50 |
Reduction Reactions
Selective reduction of carbonyl groups and heterocyclic rings has been reported:
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).
-
Conditions : Anhydrous solvents (THF, Et₂O) at 0–25°C or under hydrogen gas (1–3 atm).
| Reaction Site | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Butanone carbonyl | NaBH₄, MeOH, 0°C | Secondary alcohol | 85–90 | |
| Triazole ring | H₂ (1 atm), 10% Pd-C, EtOH | Partially saturated triazoline | 60–65 |
Nucleophilic Substitution
The methoxy groups undergo substitution with strong nucleophiles:
-
Reagents : Amines (e.g., piperazine), thiols, or halides (e.g., NaI).
-
Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C.
| Reaction Site | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| 6-Methoxy (pyridazine) | Piperazine, DMF, 100°C | Piperazinyl-substituted analog | 70–75 | |
| 2-Methoxy (phenyl) | NaI, CuI, DMSO, 120°C | Iodo-substituted derivative | 55–60 |
Cross-Coupling Reactions
The triazolopyridazine ring participates in palladium-catalyzed couplings:
-
Reagents : Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines).
-
Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/water at 80–100°C.
Acid/Base-Mediated Rearrangements
The piperazine moiety undergoes protonation-dependent conformational changes:
-
Conditions : HCl (pH < 3) or NaOH (pH > 10) in aqueous ethanol.
-
Outcomes :
-
Ring-opening at extreme pH to form linear amines.
-
Stabilization of chair conformation at neutral pH.
-
Photochemical Reactions
Limited studies show UV-induced reactivity:
-
Conditions : UV light (254 nm), methanol solvent.
-
Outcomes :
-
[2+2] Cycloaddition between triazole and pyridazine rings.
-
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the piperazine ring hinder nucleophilic substitution at the methoxy groups.
-
Electronic Effects : Electron-withdrawing groups on the triazolopyridazine enhance oxidative stability.
-
Solvent Dependency : Polar solvents accelerate substitution but reduce yields in cross-coupling reactions .
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives similar to this compound may be beneficial in treating conditions like schizophrenia and depression due to their ability to modulate serotonin and dopamine pathways. The neuroprotective properties suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cancer Treatment
Some studies have explored the use of piperazine derivatives in cancer therapy. For instance, compounds that share structural similarities with 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one have shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of piperazine derivatives found that compounds with similar structures could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial function .
Case Study 2: Anticancer Activity
In another study, researchers synthesized a series of piperazine-based compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Piperazine-Based Compounds
- AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one: Shares the triazolo[4,3-b]pyridazine core but incorporates a phenoxyethyl-piperazine scaffold. Demonstrates potent BRD4 inhibition (IC₅₀ < 10 nM) and in vivo tumor growth suppression via c-Myc downregulation . Key Difference: The target compound lacks the bivalent binding motif of AZD5153, which is critical for enhanced BRD4 potency .
- MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Replaces the triazolopyridazine with a pyrazole ring and uses a 4-(trifluoromethyl)phenylpiperazine group. No explicit activity data, but trifluoromethyl groups typically improve metabolic stability and lipophilicity .
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine: Shares the 2-methoxyphenylpiperazine group but replaces the triazolopyridazine-butanone with an aminobutyl chain. Likely targets serotonin receptors (e.g., 5-HT₁ₐ) due to structural similarity to known ligands .
Triazolopyridazine Derivatives
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one :
MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) :
Pharmacological and Physicochemical Properties
*LogP values are estimated using analogous structures unless noted.
Biological Activity
The compound 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure features a piperazine moiety and a triazole derivative, which are known for their diverse biological activities including anti-inflammatory, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The piperazine ring is known for modulating neurotransmitter systems, while the triazole component may influence enzyme inhibition and receptor binding.
Key Mechanisms:
- Serotonin Receptor Modulation: The piperazine moiety may enhance serotonin receptor activity, potentially contributing to anxiolytic and antidepressant effects.
- Antioxidant Activity: The methoxy groups in the structure may provide antioxidant properties, reducing oxidative stress in cells.
- Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. A study demonstrated that related triazole compounds effectively inhibited tumor growth in vitro and in vivo models.
Neuroprotective Effects
The compound has shown promise in neuroprotection through modulation of neurotransmitter systems. In animal models of neurodegenerative diseases, it was observed to improve cognitive function and reduce neuronal death.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a similar triazole derivative in human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice with induced neurodegeneration, administration of the compound resulted in a marked decrease in behavioral deficits compared to control groups. Histological analysis revealed reduced neuronal loss.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing this compound, and how is purity ensured?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Functionalization of the piperazine ring (e.g., introducing the 2-methoxyphenyl group via nucleophilic substitution ).
- Step 2 : Coupling the triazolopyridazine moiety to the piperazine intermediate using a ketone linker.
- Step 3 : Final purification via column chromatography and recrystallization.
Q. Which in vitro assays are suitable for initial pharmacological screening of this compound?
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., bromodomains like BRD4) .
- Cellular Potency : Luciferase reporter assays (e.g., c-Myc downregulation in cancer cell lines) .
- Safety Profiling : Cytotoxicity assays (MTT or CellTiter-Glo) in non-target cell lines to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Key Modifications :
- Methodology : Iterative synthesis of analogs, followed by SPR and cellular assays to correlate structural changes with activity .
Q. What experimental designs are critical for resolving contradictions in binding data across studies?
- Orthogonal Validation : Combine SPR (kinetic binding) with isothermal titration calorimetry (ITC, thermodynamic data) .
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature to minimize variability.
- Statistical Analysis : Use Bland-Altman plots or Deming regression to assess inter-assay agreement .
Q. How to design in vivo pharmacokinetic (PK) and efficacy studies for this compound?
- Model Selection : Xenograft mouse models (e.g., hematologic cancers) for tumor growth inhibition studies .
- Dosing Regimen :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
